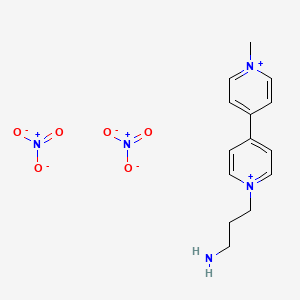

1-(3-Aminopropyl)-1'-methyl-4,4'-bipyridin-1-ium dinitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-(3-Aminopropyl)-1’-méthyl-4,4’-bipyridin-1-ium dinitrate est un composé chimique avec une structure unique qui comprend un noyau bipyridine substitué par un groupe aminopropyle et un groupe méthyle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1-(3-Aminopropyl)-1’-méthyl-4,4’-bipyridin-1-ium dinitrate implique généralement la réaction de la 4,4’-bipyridine avec la 3-aminopropylamine et l’iodure de méthyle. La réaction est effectuée sous des conditions contrôlées pour assurer la formation du produit souhaité. Le mélange réactionnel est ensuite traité avec de l’acide nitrique pour former le sel dinitrate.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les produits.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-(3-Aminopropyl)-1’-méthyl-4,4’-bipyridin-1-ium dinitrate peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs courants pour produire des formes réduites du composé.

Substitution : Les groupes aminopropyle et méthyle peuvent participer à des réactions de substitution avec des réactifs appropriés.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont généralement employés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire différents dérivés de la bipyridine, tandis que la réduction peut produire des bipyridines substituées par des amines.

Applications De Recherche Scientifique

Le 1-(3-Aminopropyl)-1’-méthyl-4,4’-bipyridin-1-ium dinitrate a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination et en catalyse.

Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et les interactions protéiques.

Industrie : Il est utilisé dans la synthèse de matériaux avancés et comme précurseur d’autres composés chimiques.

Mécanisme D'action

Le mécanisme d’action du 1-(3-Aminopropyl)-1’-méthyl-4,4’-bipyridin-1-ium dinitrate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe aminopropyle peut former des liaisons hydrogène et des interactions électrostatiques avec les molécules cibles, tandis que le noyau bipyridine peut participer à des interactions de type π-π. Ces interactions peuvent moduler l’activité des molécules cibles et des voies impliquées.

Comparaison Avec Des Composés Similaires

Composés similaires

1-(3-Aminopropyl)imidazole : Ce composé possède un groupe aminopropyle similaire, mais une structure centrale différente.

3-Aminopropyltriéthoxysilane : Un autre composé avec un groupe aminopropyle, utilisé en modification de surface et en science des matériaux.

N-(3-Aminopropyl)-1,3-propanediamine : Similaire par la présence d’un groupe aminopropyle, mais avec une structure globale différente.

Unicité

Le 1-(3-Aminopropyl)-1’-méthyl-4,4’-bipyridin-1-ium dinitrate est unique en raison de son noyau bipyridine, qui lui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend précieux dans des applications spécifiques où d’autres composés similaires pourraient ne pas être aussi efficaces.

Activité Biologique

1-(3-Aminopropyl)-1'-methyl-4,4'-bipyridin-1-ium dinitrate, commonly referred to as a bipyridinium compound, is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bipyridinium structure, which contributes to its biological properties. The presence of the amino group and the dinitrate moiety enhances its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of bipyridinium compounds is often attributed to their ability to interact with various cellular targets. Key mechanisms include:

- Antimicrobial Activity : Studies have shown that bipyridinium derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) ranging from 40 µg/mL to 500 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that certain derivatives can induce apoptosis in cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range when tested against MCF-7 breast cancer cells, suggesting potential as anticancer agents .

Antimicrobial Studies

A study by Savaliya et al. highlighted the effectiveness of bipyridinium derivatives against S. aureus, reporting an MIC of 40 µg/mL. The study also noted the compound's ability to inhibit Bacillus subtilis and Pseudomonas aeruginosa, further establishing its broad-spectrum antibacterial activity .

Anticancer Activity

In a separate investigation, a related bipyridinium derivative was tested for its anticancer effects in vivo using tumor-bearing mice models. The results indicated a significant suppression of tumor growth compared to controls, showcasing the compound's therapeutic potential .

Data Table: Biological Activity Summary

Propriétés

Numéro CAS |

661476-05-7 |

|---|---|

Formule moléculaire |

C14H19N5O6 |

Poids moléculaire |

353.33 g/mol |

Nom IUPAC |

3-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]propan-1-amine;dinitrate |

InChI |

InChI=1S/C14H19N3.2NO3/c1-16-9-3-13(4-10-16)14-5-11-17(12-6-14)8-2-7-15;2*2-1(3)4/h3-6,9-12H,2,7-8,15H2,1H3;;/q+2;2*-1 |

Clé InChI |

MNAAFLQHIYURJK-UHFFFAOYSA-N |

SMILES canonique |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.